molecular formula C34H32N4O4-2 B1241031 Protoporphyrinate

Protoporphyrinate

Cat. No.: B1241031
M. Wt: 560.6 g/mol
InChI Key: PRFMATRBBQRQBM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protoporphyrin IX is an organic compound classified as a porphyrin. It plays a crucial role in living organisms as a precursor to other essential compounds like heme (hemoglobin) and chlorophyll. Protoporphyrin IX is a deeply colored solid that is not soluble in water. It contains a porphine core, a tetrapyrrole macrocycle with a marked aromatic character .

Preparation Methods

Synthetic Routes and Reaction Conditions

Protoporphyrin IX can be synthesized through various methods. One common method involves the reaction of δ-aminolevulinic acid (ALA) with porphobilinogen to form uroporphyrinogen III, which is then converted to coproporphyrinogen III. Coproporphyrinogen III undergoes oxidative decarboxylation to form protoporphyrinogen IX, which is finally oxidized to protoporphyrin IX .

Industrial Production Methods

Industrial production of protoporphyrin IX often involves the use of genetically engineered microorganisms. For example, Rhodobacter sphaeroides can be used as an efficient cell factory for the production of protoporphyrin IX through metabolic engineering and biocatalysis .

Chemical Reactions Analysis

Types of Reactions

Protoporphyrin IX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Protoporphyrin IX has a wide range of applications in scientific research:

Mechanism of Action

Protoporphyrin IX exerts its effects through its ability to bind to metal ions and form metalloporphyrins. In photodynamic therapy, protoporphyrin IX acts as a photosensitizer. Upon irradiation with visible light, it produces reactive oxygen species (ROS) such as singlet oxygen, which induces cell death in the illuminated region . The molecular targets include cellular proteins and membranes, leading to oxidative damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Protoporphyrin IX is unique due to its role as a direct precursor to heme and its application in photodynamic therapy. Its ability to form various metalloporphyrins with different metal ions also sets it apart from other porphyrins .

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFMATRBBQRQBM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O4-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoporphyrinate
Reactant of Route 2
Protoporphyrinate
Reactant of Route 3
Protoporphyrinate
Reactant of Route 4
Protoporphyrinate
Reactant of Route 5
Protoporphyrinate
Reactant of Route 6
Protoporphyrinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.